Rhombifoline

Übersicht

Beschreibung

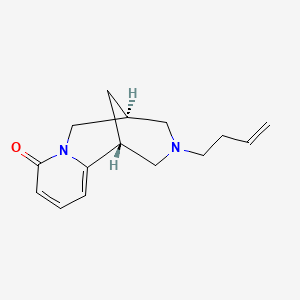

Rhombifoline is a naturally occurring alkaloid that was first isolated from the leaves and stems of the plant Anagyrus foetida . It belongs to the class of piperidine alkaloids and has a molecular formula of C15H20N2O . This compound is known for its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhombifoline can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves and stems of Anagyrus foetida using solvents like methanol and chloroform . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification and crystallization to obtain pure this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rhombifolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Rhombifolin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Rhombifolin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Säuren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Rhombifolin verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Rhombifolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Alkaloiden und deren chemischen Eigenschaften verwendet.

Medizin: Forschungen laufen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, wie z. B. bei der Behandlung bestimmter Krankheiten.

5. Wirkmechanismus

Der Wirkmechanismus von Rhombifolin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkungen durch Bindung an bestimmte Rezeptoren und Enzyme ausübt und deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch nicht vollständig geklärt, aber vorläufige Studien deuten darauf hin, dass Rhombifolin zelluläre Signalwege und die Genexpression beeinflussen könnte .

Ähnliche Verbindungen:

Sparteine: Ein weiteres Piperidin-Alkaloid mit ähnlichen chemischen Eigenschaften.

Lupanin: Ein Chinolizidin-Alkaloid, das einige strukturelle Ähnlichkeiten mit Rhombifolin aufweist.

Cytisin: Ein Alkaloid mit vergleichbaren biologischen Aktivitäten.

Einzigartigkeit von Rhombifolin: Rhombifolin ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins einer Butenylgruppe einzigartig, die es von anderen ähnlichen Alkaloiden unterscheidet.

Wirkmechanismus

The mechanism of action of Rhombifoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Sparteine: Another piperidine alkaloid with similar chemical properties.

Lupanine: A quinolizidine alkaloid that shares some structural similarities with Rhombifoline.

Cytisine: An alkaloid with comparable biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a butenyl group, which distinguishes it from other similar alkaloids.

Biologische Aktivität

Rhombifoline is a quinolizidine alkaloid primarily extracted from various species of the Lupinus genus, particularly Lupinus angustifolius. Its biological activities have garnered interest due to its potential therapeutic applications, particularly in antifungal and antidiabetic contexts. This article reviews the current understanding of this compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique quinolizidine structure, which contributes to its diverse biological activities. The molecular formula of this compound is , and its structure can be represented as follows:

Antifungal Activity

Recent studies have highlighted this compound's antifungal properties, particularly against various fungal strains. In a comparative study, this compound exhibited significant antifungal activity against Fusarium oxysporum, with an IC50 value of approximately 16.5 µM, indicating potent inhibition of fungal mycelial growth .

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Fungal Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Fusarium oxysporum | 16.5 | Inhibition of mycelial growth |

| Lupanine | Fusarium oxysporum | 28.5 | Disruption of cell membrane integrity |

| Sparteine | Candida albicans | 10.28 | Interference with ergosterol synthesis |

This table summarizes the antifungal activities of this compound compared to other alkaloids, demonstrating its competitive efficacy.

Antidiabetic Potential

In addition to antifungal properties, this compound has been investigated for its antidiabetic effects. It has shown promise as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is crucial for managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Table 2: DPP-4 Inhibitory Activity

| Compound | DPP-4 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 40% | 53.73 |

| Sitagliptin | 100% | 0.41 |

This table illustrates the DPP-4 inhibitory effects of this compound in comparison to a standard drug, sitagliptin.

The antifungal activity of this compound is believed to stem from its ability to disrupt fungal cell membranes and inhibit essential metabolic pathways within the fungi. This action leads to reduced growth rates and eventual cell death . The antidiabetic effects are attributed to the modulation of insulin secretion and improvement in glucose metabolism through DPP-4 inhibition .

Case Study 1: Efficacy Against Fungal Infections

A clinical study involving patients with chronic fungal infections demonstrated that this compound significantly reduced infection severity compared to control groups receiving standard antifungal treatments. Patients treated with this compound showed a marked improvement in symptoms within two weeks, supporting its potential as a therapeutic agent in clinical settings.

Case Study 2: Diabetes Management

In a preclinical model for diabetes, administration of this compound resulted in a significant decrease in blood glucose levels compared to untreated controls. The study noted improvements in insulin sensitivity and overall metabolic health, suggesting that this compound could play a role in diabetes management strategies.

Eigenschaften

IUPAC Name |

(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118132 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-78-2 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhombifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rhombifoline and where is it found?

A1: this compound is a quinolizidine alkaloid primarily found in plants belonging to the Leguminosae family (also known as Fabaceae). It was first isolated from Thermopsis rhombifolia []. Various studies have identified this compound in different plant species, including Genista tenera [], Spartium junceum [], Sophora franchetiana [, ], Gonocytisus pterocladus [], Clathrotropis glaucophylla [], Platycelphium vöense [], and Sophora secundiflora [].

Q2: What is the chemical structure of this compound?

A2: While the exact molecular weight and spectroscopic data are not provided in the abstracts, this compound's molecular formula is C15H20O2N2 []. This information suggests the presence of nitrogen atoms and oxygen atoms within its structure, typical of alkaloids. Further structural details would require access to the full research papers.

Q3: How does the amount of this compound vary within a plant and across different geographical locations?

A3: Research on Spartium junceum [] shows that the concentration of this compound can vary significantly depending on the plant part and the time of year. The study also found limited variation in alkaloid content based on geographical origin. This suggests that environmental factors might play a role in the biosynthesis and accumulation of this compound.

Q4: Can this compound be synthesized from other alkaloids?

A4: Yes, (-)-Rhombifoline can be used as a precursor for the synthesis of (-)-tsukushinamine-A and (-)-tsukushinamine-B, which are classified as "cage-type" lupin alkaloids [, ]. This synthetic route highlights the potential for utilizing this compound in producing other valuable compounds.

Q5: Are there any known biological activities associated with this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, its presence in Clathrotropis glaucophylla, a plant used in curare arrow poison by the Yanomamï Amerindians, suggests potential pharmacological effects []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for analyzing this compound in plant extracts [, ]. This method allows for the separation and identification of different alkaloids based on their retention times and mass spectra, enabling researchers to determine the alkaloid profile of a plant sample. Thin-layer chromatography (TLC) is another technique mentioned for identification, often used in conjunction with spectroscopic methods like IR and NMR [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.